molecular formula C9H8O3 B092130 2-(4-Methoxyphenyl)-2-oxoacetaldehyde CAS No. 1076-95-5

2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Cat. No. B092130
CAS RN: 1076-95-5
M. Wt: 164.16 g/mol
InChI Key: LNZBSIXPXJKKDF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoacetaldehyde is a chemical compound that is related to various other compounds with methoxyphenyl groups. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can give insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed reactions and rearrangements. For instance, the synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile is achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base . Similarly, the Pinacol-Pinacolone rearrangement of 1,2-Di-(p-methoxyphenyl)-ethane-1,2-diol in acid media leads to the formation of bis-(4-methoxyphenyl)-acetaldehyde . These studies suggest that the synthesis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde could potentially be achieved through similar base-catalyzed reactions or acid-mediated rearrangements.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and spectroscopic methods. For example, the crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile shows inter and intramolecular hydrogen bonds, which could influence the reactivity and stability of the molecule . These techniques could be applied to determine the molecular structure of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde and predict its chemical behavior.

Chemical Reactions Analysis

The chemical reactions of methoxyphenyl-containing compounds are influenced by various factors such as the presence of acid or base, temperature, and reaction time. The Pinacol-Pinacolone rearrangement and the formation of different products from 1,2-Di-(p-methoxyphenyl)-ethane-1,2-diol demonstrate the complexity of these reactions . The mechanisms of these reactions are crucial for understanding how 2-(4-Methoxyphenyl)-2-oxoacetaldehyde might behave under different conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde are not directly reported, the properties of similar compounds can provide some insights. For example, the synthesis of 4-hydroxy-3-methoxyphenyl oxime from vanillin involves considerations of temperature, reagents, and mole ratios, which are critical for achieving high product purity and yield . These factors are likely to be important for the synthesis and characterization of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde as well.

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various chemicals. For instance, Khalafy et al. (2013) described the synthesis of a compound using 2-(4-Methoxyphenyl)-2-oxoacetaldehyde, which was analyzed using X-ray diffraction and NMR spectroscopy (Khalafy, Rimaz, Ezzati, & Marjani, 2013).

  • Chemical Reactivity and Biological Evaluation : Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical reactivity of a compound derived from 2-(4-Methoxyphenyl)-2-oxoacetaldehyde and evaluated its biological activity (Farouk, Ibrahim, & El-Gohary, 2021).

  • Metabolism Studies : Kanamori et al. (2002) studied the in vivo metabolism of a psychoactive phenethylamine in rats, identifying metabolites that include derivatives of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Catalysis and Selectivity in Chemical Reactions : Sammakia and Hurley (2000) explored the use of derivatives of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde in catalysis, enhancing selectivities in certain chemical reactions (Sammakia & Hurley, 2000).

  • Investigating Reaction Mechanisms : Tadros et al. (1972) and Tadros, Tadros, and Ishak (1976) conducted studies on the rearrangement reactions of derivatives of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde in different acid media, providing insights into the reaction mechanisms (Tadros, Sakla, Awad, & Helmy, 1972), (Tadros, Tadros, & Ishak, 1976).

  • Photochemical Reactions : Kojima et al. (1991) studied the photochemical reactions of a derivative of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde, exploring its sensitization and oxidation properties (Kojima, Kuriyama, Sakuragi, & Tokumaru, 1991).

  • Ab Initio and DFT Studies : Arslan and Algül (2007) conducted ab initio and density functional theory (DFT) studies on a related compound, analyzing its molecular structure and vibrational frequencies (Arslan & Algül, 2007).

  • Kinetic Studies : Mohan, Ukachukwu, and Whalen (2006) investigated the kinetic deuterium isotope effects on the reactions of a related compound in water solutions, providing valuable insights into the reaction kinetics (Mohan, Ukachukwu, & Whalen, 2006).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The specific safety hazards would depend on its reactivity and toxicity. Always refer to the material safety data sheet (MSDS) for information on safety and handling .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like pharmaceuticals or materials science .

properties

IUPAC Name

2-(4-methoxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBSIXPXJKKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061474
Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-oxoacetaldehyde

CAS RN

1076-95-5
Record name (4-Methoxyphenyl)glyoxal
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Record name 4-Methoxyphenylglyoxal
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Record name 4-Methoxyphenylglyoxal
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Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Record name 2-(4-methoxyphenyl)-2-oxoacetaldehyde
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Record name (4-METHOXYPHENYL)GLYOXAL
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Synthesis routes and methods

Procedure details

Dimethylslufoxide (50 ml) solution of 4-methyoxyphenacylbromide (9.94 g, 43.4 mmol) and water (1.6 ml, 88.8 mmol) were stirred at 50° C. for 2.5 hr. Water was added and the solution was extracted with ethyl acetate 3 times and washed with brine and then dried over sodium sulfate. Removal of the solvent gave 4-methoxyphenylglyoxal (8.30 g, quant.).
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-(4-Methoxyphenyl)-2-oxoacetaldehyde
Reactant of Route 6
2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Citations

For This Compound
22
Citations
EAJY Prabha, SS Kumar, AK Padala… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title compound, C22H22N2O3, the plane of the five-membered ring is oriented at dihedral angles of 45.4 (1) and 52.5 (1) to the phenyl rings. Furthermore, this ring makes an …
Number of citations: 2 scripts.iucr.org
LC Xu, P Zhou, JZ Li, WJ Hao, SJ Tu… - Organic Chemistry …, 2018 - pubs.rsc.org
A new thiazolium salt-catalyzed [3 + 2 + 1] cyclization of acetylenedicarboxylates with arylglyoxals has been developed, enabling organocatalytic umpolung to access trisubstituted 2-…
Number of citations: 11 pubs.rsc.org
V Venkateswarlu, KAA Kumar, S Gupta… - Organic & …, 2015 - pubs.rsc.org
A novel and efficient I2/DMSO mediated metal-free strategy is presented for the direct C–C bond cleavage of aryl-/heteroaryl- or aliphatic α-ketoaldehydes by C2-decarbonylation and …
Number of citations: 31 pubs.rsc.org
DS Kopchuk, IL Nikonov, AF Khasanov, K Giri… - Organic & …, 2018 - pubs.rsc.org
The interactions between substituted 5-R-3-(pyridyl-2)-1,2,4-triazines with in situ generated substituted aryne intermediates have been studied. The reaction afforded either inverse …
Number of citations: 54 pubs.rsc.org
A Ghara, GS Andhale, GSP Matada… - Letters in Drug Design …, 2022 - ingentaconnect.com
Background: Monoclonal antibodies licensed by the US Food and Drug Administration (FDA) target diverse biological targets relevant to immuno-oncology, and small compounds in …
Number of citations: 2 www.ingentaconnect.com
H **, P Zhang, K Bijian, S Ren, S Wan… - Marine drugs, 2013 - mdpi.com
Eudistomin Y class compounds are a series of β-carbolines which was originally isolated from a marine turnicate or ascidian near the South Korea Sea. These compounds contain …
Number of citations: 36 www.mdpi.com
STS Chan, RR Nani, EA Schauer… - The Journal of …, 2016 - ACS Publications
An extract of Eudistoma sp. provided eudistidine C (1), a heterocyclic alkaloid with a novel molecular framework. Eudistidine C (1) is a racemic natural product composed of a tetracyclic …
Number of citations: 36 pubs.acs.org
STS Chan, PR Patel, TR Ransom… - Journal of the …, 2015 - ACS Publications
Low oxygen environments are a hallmark of solid tumors, and transcription of many hypoxia-responsive genes needed for survival under these conditions is regulated by the …
Number of citations: 44 pubs.acs.org
AA Peshkov, D Gapanenok, A Puzyk… - The Journal of …, 2023 - ACS Publications
A chemoselective strategy toward a variety of fused heterocyclic scaffolds relying on a three-component condensation of heterocyclic ketene aminals (HKAs) or corresponding …
Number of citations: 1 pubs.acs.org
C Wang, J Yan, HJ Chi, Y Dong… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title molecule, C14H11N3O, the benzene ring is twisted by 14.0 (2) from the plane through the fused ring system. In the crystal, π–π interactions [centroid–centroid distances = …
Number of citations: 2 scripts.iucr.org

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